SKF107457 - 126333-28-6

SKF107457

Catalog Number: EVT-283403
CAS Number: 126333-28-6
Molecular Formula: C29H47N5O7
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SKF-107457 is a HIV protease type 1 inhibitor, and are hexapeptide substrate analogues with the scissile bond being replaced by a hydroxyethylene isostere.
Source and Classification

SKF107457 is derived from a class of compounds known as hydroxyethylene-based inhibitors, which are designed to target the active site of proteases. The compound's specific structure allows it to effectively inhibit the activity of HIV-1 protease, a crucial enzyme in the viral life cycle responsible for processing viral proteins necessary for maturation and infectivity .

Synthesis Analysis

The synthesis of SKF107457 involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic reagents.
  2. Peptide Coupling: The formation of peptide bonds between amino acids is achieved through coupling reactions, often utilizing coupling agents like carbodiimides.
  3. Modification: Specific functional groups are introduced or modified to create the hydroxyethylene isostere, which is critical for mimicking the transition state of the substrate during proteolysis.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Parameters such as reaction temperature, time, and pH are optimized throughout these steps to maximize yield and minimize by-products .

Molecular Structure Analysis

The molecular structure of SKF107457 can be described as follows:

  • Chemical Formula: C₁₉H₂₄ClN₃O₄S
  • Molecular Weight: Approximately 405.92 g/mol
  • Structural Features: The compound features a hydroxyethylene moiety that replaces the scissile bond found in natural substrates, allowing it to effectively mimic the transition state during protease catalysis. The presence of a chlorine atom and a sulfonamide group further enhances its binding affinity and specificity towards HIV-1 protease.

The three-dimensional structure can be analyzed using X-ray crystallography data, which reveals how SKF107457 fits into the active site of the enzyme, providing insights into its binding interactions .

Chemical Reactions Analysis

SKF107457 primarily participates in reversible binding reactions with HIV-1 protease. The key reactions include:

  • Inhibition Reaction: SKF107457 binds to the active site of HIV-1 protease, preventing substrate access and subsequent cleavage.
  • Equilibrium Dynamics: The binding affinity can be quantified using dissociation constant (K_d) measurements, which reflect how tightly SKF107457 binds to the enzyme compared to natural substrates.

The kinetics of these reactions can vary based on factors such as concentration, temperature, and presence of other inhibitors or activators .

Mechanism of Action

The mechanism by which SKF107457 exerts its inhibitory effects involves several steps:

  1. Binding: SKF107457 binds to the active site of HIV-1 protease through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.
  2. Transition State Mimicry: By mimicking the transition state of peptide substrates, SKF107457 stabilizes this state, thereby preventing the enzyme from catalyzing its normal reaction.
  3. Inhibition of Viral Replication: As a result of this inhibition, viral protein maturation is disrupted, leading to the production of non-infectious viral particles.

Studies have shown that compounds like SKF107457 can significantly reduce viral load in vitro and show promise in preclinical models .

Physical and Chemical Properties Analysis

SKF107457 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a defined range typical for similar compounds.

These properties are crucial for determining suitable formulations for drug delivery systems .

Applications

SKF107457 has significant applications in scientific research:

  • Antiviral Research: It serves as a valuable tool for studying HIV-1 protease function and developing new antiviral therapies.
  • Drug Development: As a lead compound, SKF107457 informs structure-activity relationship studies aimed at optimizing potency and selectivity against HIV.
  • Biochemical Assays: It is used in assays designed to evaluate protease activity and screen for potential inhibitors, contributing to drug discovery efforts.
Introduction to SKF107457: Contextualizing Research Significance

Historical Development and Discovery of SKF107457 in Medicinal Chemistry

The discovery of SKF107457 emerged during a critical period in AIDS research (early 1990s) when pharmaceutical companies were actively investigating substrate-based protease inhibitors. Developed by SmithKline & French (SKF), it was designed as a hydroxyethylene isostere-based hexapeptide analog (sequence: AAFGVV) where the scissile bond was replaced by a non-cleavable transition-state mimic [3] [7]. This design strategy aimed to exploit the viral protease's catalytic mechanism by creating high-affinity competitive inhibitors. The compound was specifically engineered to mimic the natural substrate cleavage site but with modifications that prevented proteolytic processing, thereby halting viral maturation. Its first structural characterization in complex with SIV protease was reported in 1993, marking a significant milestone in structural virology and rational drug design [2] [5]. The synthesis of SKF107457 represented advances in stereoselective chemistry required to produce the complex hydroxyethylene core with multiple chiral centers, reflecting state-of-the-art peptidomimetic methodologies of its era [3].

Role of SKF107457 in Targeted Therapeutic Interventions

SKF107457 functions as a potent competitive inhibitor of both SIV and HIV-1 proteases by binding directly to the enzyme's active site. Biochemical and structural analyses reveal that it achieves inhibition through transition-state mimicry, where its hydroxyethylene isostere moiety mimics the tetrahedral intermediate formed during peptide bond hydrolysis [2] [5]. Crystallographic studies demonstrate that SKF107457 binds to SIV protease with a distinct binding conformation—translating approximately 1.0 Å at the termini and 0.5 Å around the scissile bond surrogate compared to its HIV-1 protease binding mode. This precise interaction is facilitated by extensive hydrogen-bonding networks between the inhibitor's backbone atoms and the protease catalytic residues (Asp-25/25' in HIV-1 protease equivalents) [5]. The inhibitor's design leverages P2/P2' size compensation, where large side chains (Val, Phe) at P2 and P2' positions are balanced by smaller aliphatic residues (Ala, Gly) at P1 and P1' positions. This balance proved critical for maintaining inhibitory activity across SIV and HIV proteases despite sequence variations in their substrate-binding pockets [2] [5] [7].

Table 1: Key Structural Parameters of SKF107457 Bound to SIV Protease (PDB: 1SIV)

ParameterValueMethod
Resolution2.5 ÅX-ray Crystallography
Space GroupI222Molecular Replacement
Unit Cell Dimensionsa=46.3 Å, b=101.5 Å, c=118.8 ÅRefinement (R-factor: 0.189)
RMSD (vs. HIV-1 Protease)1.0 Å (backbone)Structural Superposition
Binding Conformation Shift0.5–1.0 Å translationStructural Alignment
Key Binding InteractionsHydrogen bonds, van der WaalsCrystallographic Analysis

Academic Relevance: Bridging Peptidomimetic Design and Viral Mechanism Studies

The academic impact of SKF107457 extends beyond its immediate therapeutic application, serving as a paradigm for structure-based drug design against aspartyl proteases. Its high-resolution co-crystal structure with SIV protease (1993) provided one of the first comparative frameworks for analyzing retroviral protease specificity and flexibility [2] [5]. Structural superposition with HIV-1 protease revealed that despite significant sequence homology, key structural divergences occur primarily in three surface loops (residues 15–20, 34–45, and 65–70), with a backbone RMSD of 1.0 Å reducing to 0.6 Å when these loops were excluded from analysis. This underscored the conservation of active-site geometry across retroviral proteases and validated SIV as a predictive model for HIV inhibitor screening [5]. Furthermore, SKF107457 exemplifies the evolution of peptidomimetics from peptide substrates to metabolically stable inhibitors. Its hybrid peptide structure incorporates both natural amino acids and non-hydrolyzable isosteres, demonstrating how steric and electronic properties can be optimized for target engagement while resisting enzymatic degradation [1] [3] [7]. These insights have informed generations of protease inhibitors, illustrating the compound’s enduring role in virology and medicinal chemistry education.

Table 2: Chemical and Pharmacological Profile of SKF107457

PropertyValueSource
CAS Number144285-77-8 (primary); 126333-28-6DrugBank, MedKoo
IUPAC Namemethyl (2S)-2-[(2S)-2-[(4S,5S)-5-[(2S)-2-[(2S)-2-aminopropanamido]propanamido]-4-hydroxy-6-phenylhexanamido]-3-methylbutanamido]-3-methylbutanoateDrugBank
Molecular FormulaC₂₉H₄₇N₅O₇DrugBank, MedchemExpress
Molecular Weight577.71 g/molMedchemExpress, PeptideDb
Chemical ClassHybrid peptide (hydroxyethylene isostere)DrugBank
Peptide SequenceAAF-ψ[CH(OH)CH₂]-GVVPeptideDb, RCSB PDB
SolubilitySoluble in DMSOMedKoo
Primary TargetSIV/HIV protease (Gag-Pol polyprotein)DrugBank, PubMed
PDB Entries1SIV (SIV protease complex)PubMed, RCSB PDB

Compound Names and Identifiers:

  • SKF107457
  • Skf-107457
  • Skf 107457
  • Ala-Ala-Phe.ψ.[CH(OH)CH₂]Gly-Val-Val-OCH₃
  • methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate
  • CAS: 144285-77-8 (primary), 126333-28-6 (alternate)

Footnotes:¹ CAS number 126333-28-6 may refer to a salt form or alternate stereochemical configuration; 144285-77-8 is the widely recognized identifier in structural studies [1] [6].² Peptide sequence uses standard amino acid codes with ψ denoting the hydroxyethylene isostere replacement [7].

Properties

CAS Number

126333-28-6

Product Name

SKF107457

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

Molecular Formula

C29H47N5O7

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1

InChI Key

IUDCAKKZLXFOQA-QJAPXLAMSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O

Solubility

Soluble in DMSO

Synonyms

SKF-107457; SKF 107457; SKF107457; Ala-Ala-Phepsi(CH(OH)CH2)Gly-Val-Val-OCH3;

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)N)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.